molecular formula C26H19NO4S B11492798 N-[2-(phenylacetyl)phenyl]dibenzo[b,d]furan-2-sulfonamide

N-[2-(phenylacetyl)phenyl]dibenzo[b,d]furan-2-sulfonamide

Cat. No.: B11492798
M. Wt: 441.5 g/mol
InChI Key: AINUBPNOXWUUJI-UHFFFAOYSA-N
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Description

N-[2-(phenylacetyl)phenyl]dibenzo[b,d]furan-2-sulfonamide is a complex organic compound that belongs to the class of dibenzofurans. Dibenzofurans are heterocyclic compounds with two benzene rings fused to a central furan ring. This particular compound is characterized by the presence of a phenylacetyl group and a sulfonamide group attached to the dibenzofuran core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(phenylacetyl)phenyl]dibenzo[b,d]furan-2-sulfonamide typically involves multiple steps. One common approach is the O-arylation reaction of substituted phenols followed by cyclization of diaryl ethers . Another method involves the use of substituted biphenyls, which are cyclized to form the dibenzofuran core . The reaction conditions often require the use of metal complex catalysis, such as palladium or copper catalysts, to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, photochemical methods have been explored for the synthesis of dibenzofuran derivatives, which may offer an environmentally friendly alternative .

Chemical Reactions Analysis

Types of Reactions

N-[2-(phenylacetyl)phenyl]dibenzo[b,d]furan-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(phenylacetyl)phenyl]dibenzo[b,d]furan-2-sulfonamide is unique due to the presence of both the phenylacetyl and sulfonamide groups, which confer specific chemical and biological properties. These functional groups enhance its reactivity and potential for therapeutic applications compared to its analogs .

Properties

Molecular Formula

C26H19NO4S

Molecular Weight

441.5 g/mol

IUPAC Name

N-[2-(2-phenylacetyl)phenyl]dibenzofuran-2-sulfonamide

InChI

InChI=1S/C26H19NO4S/c28-24(16-18-8-2-1-3-9-18)21-11-4-6-12-23(21)27-32(29,30)19-14-15-26-22(17-19)20-10-5-7-13-25(20)31-26/h1-15,17,27H,16H2

InChI Key

AINUBPNOXWUUJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC4=C(C=C3)OC5=CC=CC=C54

Origin of Product

United States

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